N-(4-butylphenyl)-4-fluorobenzamide
Description
N-(4-Butylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-butylphenylamine moiety. The 4-butylphenyl substituent likely influences solubility, stability, and biological interactions compared to other substituents .
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4H2,1H3,(H,19,20) |
InChI Key |
MPJUMEGEQUFUAT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points :
- Synthesis Yields :
Key Research Findings
Enzyme Inhibition: Flurofamide’s diaminophosphinyl group confers specificity for urease, highlighting the role of electron-withdrawing substituents in enzyme targeting .
Metal Complexation : Thiourea-based benzamides exhibit redox activity, suggesting applications in catalysis or sensors .
CNS Applications : Piperidine/acetyl-substituted analogs demonstrate neurotrophic and cholinergic effects, underscoring the importance of bicyclic substituents in CNS drug design .
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